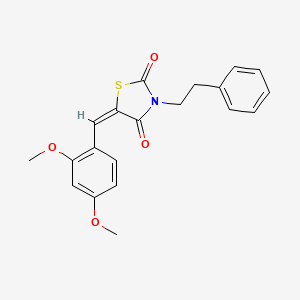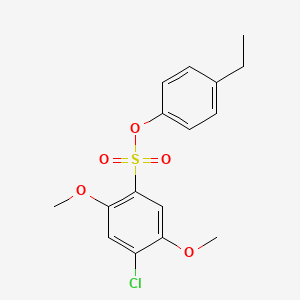
4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that belongs to the class of sulfonate esters It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with a chloro group and two methoxy groups on a benzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-ethylphenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can lead to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate ester can be reduced to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl ethers, amines, or thioethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2,5-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
- 2-Chloro-3,4-dimethoxybenzoic acid
Uniqueness
4-Ethylphenyl 4-chloro-2,5-dimethoxybenzenesulfonate is unique due to the presence of both an ethyl group and a sulfonate ester moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H17ClO5S |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
(4-ethylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17ClO5S/c1-4-11-5-7-12(8-6-11)22-23(18,19)16-10-14(20-2)13(17)9-15(16)21-3/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
RXYPLMGKHVJPDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


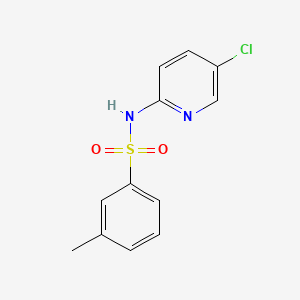
![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
![6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373735.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373742.png)
![N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
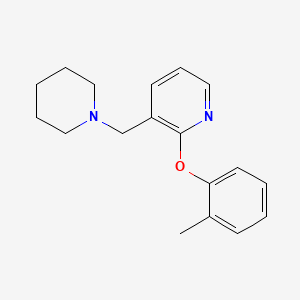
![2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B13373757.png)
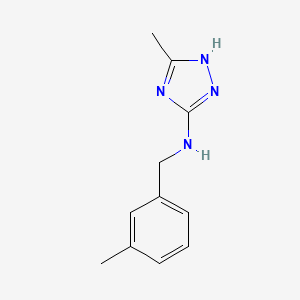
![6-{2-[5-(4-Fluorophenyl)-2-furyl]vinyl}-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373779.png)

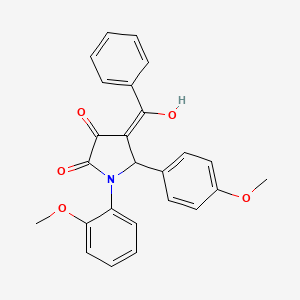
![3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373787.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
